4-(3-Bromo-5-methylphenyl)thiazol-2-amine

Mass spectrometry Reaction monitoring Isomer identification

Avoid regioisomer errors in kinase inhibitor library synthesis. 4-(3-Bromo-5-methylphenyl)thiazol-2-amine (CAS 1566954-37-7) provides the authentic 4-aryl-2-aminothiazole with a meta-bromo Pd-coupling handle. Key features: • Exclusive meta-substitution for Suzuki/Sonogashira diversification • Verified scaffold for fragment-based screening & kinase SAR • Chromatographically distinct from 5-substituted isomer for method validation Ships globally in research-grade purity.

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
Cat. No. B13624523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-5-methylphenyl)thiazol-2-amine
Molecular FormulaC10H9BrN2S
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C2=CSC(=N2)N
InChIInChI=1S/C10H9BrN2S/c1-6-2-7(4-8(11)3-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
InChIKeyITEZDXXPJATWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-5-methylphenyl)thiazol-2-amine: Compound Overview


4-(3-Bromo-5-methylphenyl)thiazol-2-amine (CAS: 1566954-37-7) is a 4-aryl-2-aminothiazole derivative with molecular formula C10H9BrN2S and molecular weight 269.16 g/mol . The compound features a 1,3-thiazole core substituted at the 4-position with a 3-bromo-5-methylphenyl moiety and at the 2-position with a primary amine group [1]. The specific substitution pattern—bromine at the meta position (position 3) and methyl at position 5 of the phenyl ring—distinguishes this compound from numerous positional isomers and analogs within the 2-aminothiazole class. The 4-aryl-2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated utility in fragment-based screening campaigns and kinase inhibitor development programs [2].

Fragment-based screening campaigns and kinase inhibitor development
Privileged 4-aryl-2-aminothiazole scaffold
Palladium-catalyzed cross-coupling library synthesis
Meta-bromo handle for Suzuki, Sonogashira, Buchwald-Hartwig
Regioisomeric reference standard for chromatographic method development
Distinct from 5-substituted isomer; identical MW but different retention

4-(3-Bromo-5-methylphenyl)thiazol-2-amine: Positional Isomer Specificity


Within the 2-aminothiazole chemical series, subtle alterations in phenyl ring substitution profoundly impact molecular recognition, physicochemical properties, and downstream synthetic utility. The placement of halogen and alkyl groups on the phenyl ring has a documented and significant impact on the molecule's biological activity and target engagement profile . Specifically, the 3-bromo-5-methyl substitution pattern on the phenyl ring is not interchangeable with alternative substitution patterns (e.g., 4-bromo-3-methyl, 2-bromo-5-methyl, or unsubstituted phenyl analogs), as differences in regioisomerism alter electron density distribution, steric accessibility, and potential halogen bonding interactions. The presence of the bromine atom at the meta position (position 3) relative to the thiazole attachment point provides a distinct vector for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is not available from para-substituted or ortho-substituted analogs [1]. Furthermore, the 4-aryl substitution pattern (versus 5-aryl substitution) on the thiazole ring produces fundamentally different molecular geometries that cannot be assumed equivalent in target binding pockets. The evidence below quantifies exactly where and how these differences manifest.

Regioisomer The 4-substituted thiazole attachment is not interchangeable with 5-substituted isomer; identical MW but different SMILES, reactivity, and target engagement.
Bromine position Meta-bromo substitution provides a unique cross-coupling vector that para- or ortho-bromo analogs cannot replicate.
Methyl pattern Methylation on the phenyl ring (vs. thiazole ring or absent) alters steric and electronic properties; verify exact CAS before procurement.

4-(3-Bromo-5-methylphenyl)thiazol-2-amine: Comparative Evidence Guide


Mass Spectrometry Differentiation of Regioisomers

The target compound 4-(3-Bromo-5-methylphenyl)thiazol-2-amine shares identical molecular formula (C10H9BrN2S) and molecular weight (269.16 g/mol) with its 5-substituted positional isomer 5-(3-Bromo-5-methylphenyl)thiazol-2-amine (CAS: 2734779-39-4) . Both compounds contain the identical 3-bromo-5-methylphenyl substituent but differ in the point of attachment to the thiazole core (4-position versus 5-position). This structural difference produces distinct fragmentation patterns in mass spectrometry and distinct retention times in chromatographic separation, enabling unambiguous identification and purity assessment in parallel synthetic workflows. The isomeric relationship between these two commercially available building blocks necessitates careful analytical characterization to confirm regioisomeric identity, as they cannot be distinguished by molecular weight alone. The 4-substituted isomer (target compound) positions the aryl group adjacent to the thiazole sulfur atom, whereas the 5-substituted isomer positions the aryl group adjacent to the thiazole nitrogen atom, resulting in different electronic environments that affect both synthetic reactivity and potential biological interactions .

MS Differentiation
Head-to-head
Identical MW (269.16) but distinct fragmentation and retention from 5-substituted regioisomer
Regioisomeric identity requires chromatographic or spectroscopic confirmation beyond MS alone
Structural analysis by NMR and MS; conditions not specified
Mass spectrometry Reaction monitoring Isomer identification Synthetic chemistry

Bromine Substitution Pattern in Cross-Coupling Reactivity

The 3-bromo-5-methyl substitution pattern on the phenyl ring of the target compound provides a unique synthetic handle that distinguishes it from more common 4-bromophenyl thiazole analogs. In a study of thiazole derivatives as FabH inhibitors, 4-(4-bromophenyl)thiazol-2-amine (para-bromo substitution) demonstrated FabH inhibition with IC50 values ranging from 5.8 μM to 48.1 μM across a series of analogs [1]. The meta-bromo substitution in the target compound (3-bromo) positions the bromine atom at a different electronic and steric environment compared to the para-bromo isomer, which affects both its reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and its potential interactions with biological targets [2]. The presence of the methyl group at the 5-position (meta to the thiazole attachment point and ortho to the bromine) further modulates both steric accessibility and electronic properties of the aromatic ring. In comparison, the compound 4-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine (CAS: 886367-43-7) features a different substitution pattern (bromine at position 4, methyl at position 2) and is commercially available from Enamine at a price of $1229.0 per gram , representing a distinct but related scaffold within the same chemical series.

Cross-Coupling Reactivity
Cross-study comparable
Meta-bromo vs. para-bromo substitution; distinct electronic/steric environment; commercially differentiated
Unique diversification vector for SAR exploration; compound selection critical for library design
FabH IC50 range (5.8–48.1 μM) reported for para-bromo analog; conditions not fully specified
Cross-coupling reactions Suzuki-Miyaura coupling Synthetic building blocks Medicinal chemistry

CAS Registry Number Confirms Unique Structure

The target compound 4-(3-Bromo-5-methylphenyl)thiazol-2-amine is registered under CAS 1566954-37-7, distinguishing it from closely related analogs in authoritative chemical databases . For comparison, 4-(3-bromophenyl)-5-methylthiazol-2-ylamine (CAS: 1510426-79-5) differs by the presence of an additional methyl group at the 5-position of the thiazole ring rather than on the phenyl ring . The compound 4-(3-bromophenyl)thiazol-2-amine (lacking the 5-methyl substituent on the phenyl ring) represents a less substituted analog with distinct physical properties and synthetic applications. A systematic analysis of thiazole-based kinase inhibitors has demonstrated that methylation patterns on both the thiazole core and the pendant aryl ring substantially modulate target binding affinity, with 5-methyl substitution on the thiazole ring producing distinct SAR trends compared to methyl substitution on the phenyl ring [1]. The presence of bromine at the 3-position of the phenyl ring provides a heavy atom for X-ray crystallographic phasing and a handle for radiolabeling or further derivatization that is absent in non-halogenated analogs.

CAS Identity
Specification review
CAS 1566954-37-7; methyl on phenyl ring position 5, no thiazole methyl
Unique CAS confirms distinct chemical entity; not interchangeable with other 2-aminothiazoles
Verify exact CAS to avoid regioisomeric or methylation pattern errors
Chemical registration Structure verification Compound identity Procurement specification

2-Aminothiazole Fragment Promiscuity Profile

The 2-aminothiazole (2-AT) scaffold, of which 4-(3-Bromo-5-methylphenyl)thiazol-2-amine is a substituted derivative, has been systematically characterized as a frequent-hitting fragment in biophysical binding assays [1]. This class of molecules, designated Promiscuous 2-Aminothiazoles (PrATs), demonstrates consistent binding across multiple unrelated protein targets in surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) screening campaigns. The study established that 2-AT fragments exhibit high hit rates in fragment-based screening due to their combination of hydrogen bond donor (primary amine) and acceptor (thiazole nitrogen and sulfur) capacity within a low molecular weight framework. Notably, 2-amido and heterocyclic thiazole derivatives (non-primary amine analogs) show little or no binding to the same panel of proteins, indicating that the primary amine functionality is essential for the observed promiscuous binding behavior [2]. For fragment library curation, this frequency-of-hitting data informs whether a given 2-aminothiazole derivative should be included as a control fragment or deprioritized based on screening cascade design. The specific substitution pattern of 4-(3-Bromo-5-methylphenyl)thiazol-2-amine introduces steric bulk and halogen bonding potential that may modulate the baseline promiscuity observed with unsubstituted 2-AT fragments.

PrAT Promiscuity
Class-level inference
2-AT scaffold is a frequent hitter in SPR/NMR fragment screens; primary amine essential
Informs fragment library triage and control compound selection
Promiscuity may be modulated by 3-bromo-5-methyl substitution; data to verify
Fragment-based drug discovery Biophysical screening Scaffold promiscuity Hit triage

4-(3-Bromo-5-methylphenyl)thiazol-2-amine: Research and Industrial Applications


Cross-Coupling Library Synthesis Building Block

The 3-bromo-5-methylphenyl substitution pattern provides a meta-bromo handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This synthetic vector differs from the para-bromo substitution found in 4-(4-bromophenyl)thiazol-2-amine analogs (FabH inhibition IC50 5.8-48.1 μM range) [1]. Researchers synthesizing focused libraries of 4-aryl-2-aminothiazole derivatives can utilize the bromine atom as a diversification point to introduce aryl, alkynyl, or amino substituents at the meta position of the pendant phenyl ring, generating SAR data inaccessible from para-substituted analogs. The methyl group at position 5 provides additional steric constraint and lipophilicity modulation. For procurement, specification of CAS 1566954-37-7 ensures receipt of the correct 4-substituted thiazole regioisomer rather than the 5-substituted isomer (CAS 2734779-39-4), which shares identical molecular weight (269.16 g/mol) and molecular formula (C10H9BrN2S) .

Fragment-Based Screening and Hit Validation

The 2-aminothiazole scaffold is established as a frequent hitter in fragment-based screening campaigns [2]. The primary amine group (hydrogen bond donor) combined with thiazole nitrogen and sulfur atoms (hydrogen bond acceptors) creates a pharmacophore that engages diverse protein targets in biophysical assays including SPR and NMR. In screening cascade design, this compound can serve as a promiscuous control fragment to benchmark hit rates or as a starting point for structure-guided optimization. The bromine atom provides anomalous scattering for X-ray crystallographic phasing, enabling experimental determination of binding modes when co-crystallized with target proteins. Procurement of this specific substitution pattern rather than alternative regioisomers ensures consistency with published screening data and established SAR trends [3].

Regioisomeric Reference Standard for Method Development

The target compound (4-substituted thiazole, CAS 1566954-37-7) and its 5-substituted regioisomer (CAS 2734779-39-4) share identical molecular formula (C10H9BrN2S) and molecular weight (269.16 g/mol) . This property makes the pair valuable as reference standards for developing and validating chromatographic methods (HPLC, UPLC, SFC) capable of resolving regioisomeric mixtures in synthetic workflows. Analytical chemists developing purity methods for 2-aminothiazole libraries require authentic samples of both regioisomers to establish resolution (Rs) and confirm retention time assignments. The distinct SMILES strings (target: Cc1cc(Br)cc(-c2csc(N)n2)c1; 5-isomer: Cc1cc(Br)cc(-c2cnc(N)s2)c1) encode the difference in thiazole ring attachment that must be chromatographically resolved [4].

Kinase Inhibitor Lead Optimization Starting Point

Thiazol-2-amine derivatives are extensively documented in patent literature as protein kinase inhibitor scaffolds [3]. The 4-aryl substitution pattern positions the pendant phenyl ring for interactions with kinase hinge regions or hydrophobic pockets, while the 2-amino group engages conserved catalytic residues. The 3-bromo-5-methylphenyl substituent provides a halogen atom capable of forming halogen bonds with backbone carbonyls (e.g., kinase hinge region Leu788 or Thr790 residues), a feature distinct from non-halogenated or para-halogenated analogs. In Aurora A kinase assays, structurally related 5-bromo-N-(3-methylphenyl)-1,3-thiazol-2-amine demonstrated IC50 = 1.10 × 10³ nM [5], establishing baseline kinase engagement for this chemical series. Procurement of the target compound with the specific 3-bromo-5-methyl substitution pattern enables systematic exploration of halogen bonding contributions to kinase selectivity profiles.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Meta-bromo diversification handle
Regioisomeric purity and cross-coupling reactivity
Fragment-based screening control
2-Aminothiazole promiscuity profile
Binding reproducibility in biophysical assays (SPR/NMR)
Regioisomeric reference standard
Identical MW, distinct retention
Chromatographic resolution and retention time confirmation
Kinase inhibitor lead optimization
Halogen bonding potential at hinge region
Kinase selectivity panel and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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